molecular formula C21H16F3NO6 B2766145 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide CAS No. 1021135-05-6

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide

Cat. No.: B2766145
CAS No.: 1021135-05-6
M. Wt: 435.355
InChI Key: KQFIIABKNSXENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C21H16F3NO6 and its molecular weight is 435.355. The purity is usually 95%.
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Biological Activity

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C21H18FNO5C_{21}H_{18}FNO_5, with a molecular weight of 383.4 g/mol. The structure includes a pyran ring, carboxamide group, and methoxy and trifluoromethoxy substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoromethoxy group is known to enhance the compound's potency by improving binding affinity to target proteins, which can modulate their activity and influence downstream signaling pathways .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial properties. For instance, derivatives containing methoxy groups have shown selective antibacterial effects against Gram-positive bacteria. The presence of the trifluoromethoxy group may further enhance these effects by increasing lipophilicity and membrane permeability .

Anticancer Potential

Studies have demonstrated that certain pyran derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound's structural features suggest potential inhibition of cancer cell proliferation through interference with cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro studies indicate that they can reduce the expression of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Study 1: Antimicrobial Screening

In a study evaluating various derivatives for antimicrobial activity, it was found that compounds with methoxy substitutions exhibited significant activity against specific bacterial strains. The compound showed moderate effectiveness, particularly against Gram-positive organisms, highlighting the importance of structural modifications in enhancing bioactivity .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeNotes
Compound AHighLowContains dimethylamino group
Compound BModerateVery LowMethoxy substitution present
Target CompoundModerateLowTrifluoromethoxy group enhances activity

Study 2: Anticancer Evaluation

A recent investigation into the anticancer properties of similar pyran derivatives revealed that they could inhibit the growth of various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and downregulation of oncogenes. The target compound showed promising results in preliminary assays .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO6/c1-28-16-4-2-3-13(9-16)11-29-19-12-30-18(10-17(19)26)20(27)25-14-5-7-15(8-6-14)31-21(22,23)24/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFIIABKNSXENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.